molecular formula C16H12O6 B11832698 6,7,4'-Trihydroxy-3-methoxyflavone CAS No. 159506-37-3

6,7,4'-Trihydroxy-3-methoxyflavone

Cat. No.: B11832698
CAS No.: 159506-37-3
M. Wt: 300.26 g/mol
InChI Key: SEIMWTXEHSQAHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diosmetin can be synthesized through various chemical reactions. One common method involves the methylation of luteolin, a naturally occurring flavonoid. The reaction typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of diosmetin often involves the extraction and purification from plant sources, particularly citrus fruits. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Diosmetin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of diosmetin, such as methoxylated and hydroxylated flavones .

Mechanism of Action

Diosmetin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diosmetin’s unique structural feature is the methoxy group at the 4’ position, which differentiates it from other flavones like luteolin and apigenin. This structural modification can influence its biological activity and pharmacokinetics .

Properties

CAS No.

159506-37-3

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

6,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-16-14(20)10-6-11(18)12(19)7-13(10)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3

InChI Key

SEIMWTXEHSQAHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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